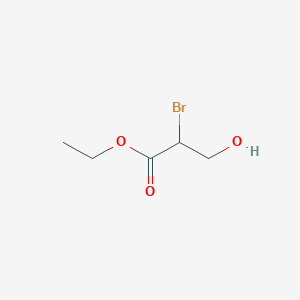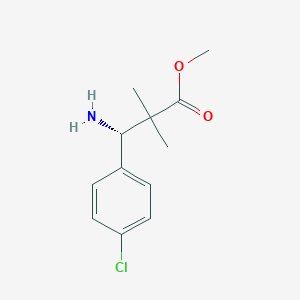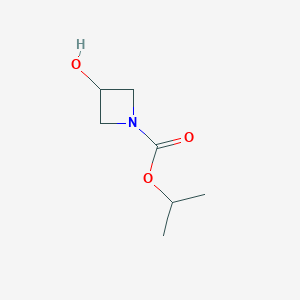
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one is a chemical compound with the molecular formula C17H15F2NO and a molecular weight of 287.30 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing one nitrogen atom. Azetidines are notable for their strained ring systems, which make them highly reactive and useful in various chemical applications .
Preparation Methods
The synthesis of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one typically involves the reaction of benzhydryl chloride with 2-(difluoromethyl)azetidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one can be compared with other azetidine derivatives, such as:
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol: This compound has a similar structure but contains a hydroxyl group instead of a ketone, leading to different chemical and biological properties.
2-(Difluoromethyl)-1-(diphenylmethyl)azetidin-3-one: Another closely related compound with slight variations in its molecular structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring strain, which confer distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H15F2NO |
|---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
1-benzhydryl-2-(difluoromethyl)azetidin-3-one |
InChI |
InChI=1S/C17H15F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-17H,11H2 |
InChI Key |
XGIXRIOSVWBZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)

![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)




![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
